molecular formula C14H23ClN2 B5856521 (3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine

(3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine

Cat. No. B5856521
M. Wt: 254.80 g/mol
InChI Key: JXNMPYRUHWPICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine, also known as 3C-BZ, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been used in scientific research to study the effects of serotonin receptors on the central nervous system. The compound is known to have both stimulant and hallucinogenic effects, making it a valuable tool for researchers studying the neurochemistry of the brain.

Mechanism of Action

The exact mechanism of action of (3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and behavior. The compound is also believed to have some affinity for the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied, but it is known to have both stimulant and hallucinogenic effects. The compound has been shown to increase levels of dopamine and norepinephrine in the brain, leading to increased energy and alertness. It is also known to affect serotonin levels, leading to altered mood and perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine in lab experiments is its ability to selectively target serotonin receptors. This allows researchers to study the effects of these receptors on the central nervous system without interference from other neurotransmitters. However, the compound is also known to have significant side effects, including hallucinations and paranoia, which can make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for research on (3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine. One area of interest is the development of new compounds that target serotonin receptors more selectively and with fewer side effects. Another area of interest is the study of the long-term effects of this compound on the brain and behavior, as well as its potential use in the treatment of psychiatric disorders. Finally, there is also interest in the use of this compound as a tool for studying the neurochemistry of the brain in animal models.

Synthesis Methods

The synthesis of (3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine involves several steps, starting with the reaction of 3-chlorobenzaldehyde with diethylamine to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with 2-(chloromethyl)ethylamine hydrochloride to form this compound.

Scientific Research Applications

(3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has been used extensively in scientific research to study the effects of serotonin receptors on the central nervous system. It is known to have both stimulant and hallucinogenic effects, making it a valuable tool for researchers studying the neurochemistry of the brain. The compound has been used to study the effects of serotonin receptors on mood, cognition, and behavior.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2/c1-4-17(5-2)10-9-16(3)12-13-7-6-8-14(15)11-13/h6-8,11H,4-5,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNMPYRUHWPICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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